![molecular formula C22H14ClNO5 B2724958 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 3-nitrobenzoate CAS No. 298216-10-1](/img/structure/B2724958.png)
4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 3-nitrobenzoate, commonly known as 4-CPP-3-NB, is a compound that has been used in scientific research for its biochemical and physiological effects. It has been studied for its potential applications in a variety of fields, including drug development, agriculture, and environmental studies.
Aplicaciones Científicas De Investigación
Reactivity and Derivative Formation
- Studies have shown that similar compounds can react with various dipolarophiles to produce a range of derivatives like isoxazolinines and isoxazoles. For instance, ω-Chloroisonitrosoacetophenone, a related compound, reacts with ethylenic and acetylenic dipolarophiles to form 3-benzoylisoxazolinines and -isoxazoles, respectively (Sasaki, Yoshioka, & Suzuki, 1971).
Synthesis of Precursors and Derivatives
- This compound, due to its complex structure, can be a precursor in the synthesis of various derivatives. For example, in a study involving the synthesis of tryptophan precursors and useful indole derivatives, 2-(2-Nitrophenyl)-1,3-propanediol was converted to a related compound, 2-(2-nitrophenyl)propenal, showcasing the potential of these compounds in synthetic chemistry (Tanaka, Yasuo, & Torii, 1989).
Optical and Electronic Properties
- The compound's derivatives have been studied for their optical properties. For example, derivatives like Phenyl 4-((5′′-hexyl-2,2′-bithienyl)methyl)aminobenzoate exhibit unique optical properties useful in materials science (Takagi, Nobuke, Nishikawa, & Yamakado, 2013).
Molecular Structure and Hyperpolarizability
- Research into the molecular structure, hyperpolarizability, and electron distribution of related compounds provides insights into their potential applications in material science and electronics. For example, 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate has been analyzed for its hyperpolarizability and molecular electron distribution (Kumar et al., 2014).
Use in Heterocyclic Synthesis
- This compound, due to its reactive nature, can be used as a building block in the synthesis of various heterocyclic scaffolds, an essential aspect of drug discovery and development (Křupková, Funk, Soural, & Hlaváč, 2013).
Photoreversible Inhibition Studies
- Derivatives of similar compounds have been studied for their photoreversible inhibition properties, which have implications in biochemical and pharmaceutical research. For instance, phenyl esters of 2-benzoylbenzoates have been determined to be inhibitors of serine protease enzymes (Jones & Porter, 1999).
Mesomorphic Properties and Material Science
- The compound's derivatives are explored for their mesomorphic properties, which is significant in the field of liquid crystal research and material science. For instance, the study of the substituent effect on mesomorphic properties of certain benzoyloxy benzoates shows the potential of these compounds in material science applications (Sugiura, Saklrai, Masuda, Takeda, Kusabayashi, & Takenaka, 1991).
Propiedades
IUPAC Name |
[4-[(E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl] 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClNO5/c23-18-5-1-3-15(13-18)7-12-21(25)16-8-10-20(11-9-16)29-22(26)17-4-2-6-19(14-17)24(27)28/h1-14H/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRIHHBXRSZNKM-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


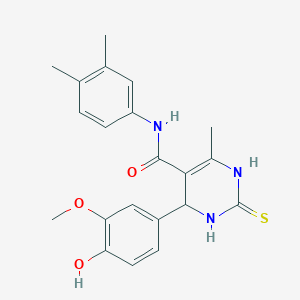
![2-[3-(Aminocarbonyl)-4-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2724881.png)
![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2724882.png)
![(E)-2-cyano-N-cyclopentyl-3-(2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylamide](/img/structure/B2724885.png)
![5-methoxy-4-oxo-1-[2-(1H-1,2,3-triazol-1-yl)ethyl]-1,4-dihydropyridine-2-carboxylic acid](/img/structure/B2724886.png)
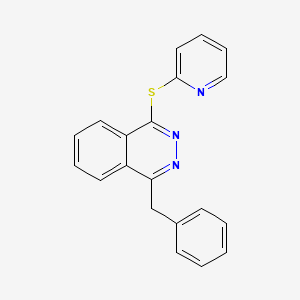
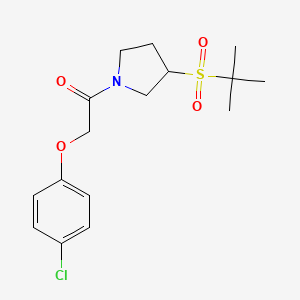
![N-benzo[g][1,3]benzothiazol-2-yl-3-nitrobenzamide](/img/structure/B2724890.png)
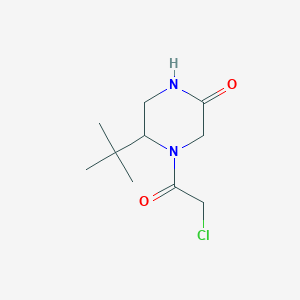
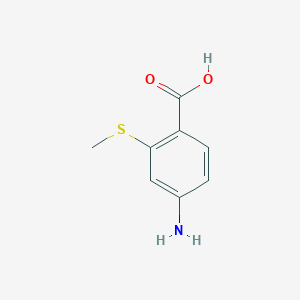
![6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2724895.png)
![Ethyl 5-(2,5-dimethylfuran-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2724896.png)
![3-[(4-bromophenyl)sulfonyl]-N-[2-(1H-indol-3-yl)ethyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2724897.png)